Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 33630-46-5
VCID: VC7113889
InChI: InChI=1S/C9H9NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,1H3
SMILES: COC1=C(C=CC(=C1)C(C#N)O)O
Molecular Formula: C9H9NO3
Molecular Weight: 179.175

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile

CAS No.: 33630-46-5

Cat. No.: VC7113889

Molecular Formula: C9H9NO3

Molecular Weight: 179.175

* For research use only. Not for human or veterinary use.

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile - 33630-46-5

Specification

CAS No. 33630-46-5
Molecular Formula C9H9NO3
Molecular Weight 179.175
IUPAC Name 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile
Standard InChI InChI=1S/C9H9NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,1H3
Standard InChI Key VHGYYIXSLHYRBH-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(C#N)O)O

Introduction

Chemical Identity and Structural Features

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile belongs to the class of aromatic nitriles, distinguished by its substitution pattern on the benzene ring. The compound’s systematic IUPAC name reflects the positions of its hydroxyl (-OH), methoxy (-OCH3_3), and cyanomethyl (-CH2_2CN) groups: 2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetonitrile. Its structure can be represented as:

HOC6H3(OCH3)CH(OH)CN\text{HO} \cdot \text{C}_6\text{H}_3(\text{OCH}_3) \cdot \text{CH(OH)CN}

Key Identifiers

PropertyValueSource
CAS Registry Number33630-46-5
Molecular FormulaC9H9NO3\text{C}_9\text{H}_9\text{NO}_3
Molecular Weight179.17 g/mol
SMILES NotationCOc1cc(CC(N)(O)O)ccc1O
InChIKeyNot reported

The compound’s stereoelectronic properties are influenced by the electron-donating methoxy group and the electron-withdrawing cyano group, which impact its reactivity in synthetic applications .

Compound (CAS)Molecular FormulaMelting PointPuritySource
33630-46-5C9H9NO3\text{C}_9\text{H}_9\text{NO}_3Not reported≥97%
4468-59-1C9H9NO2\text{C}_9\text{H}_9\text{NO}_257°CNot reported

The absence of hydroxyl group protection in its synthesis (unlike earlier methods for related compounds) contributes to its industrial utility .

Synthesis and Manufacturing Processes

Key Reaction Parameters for Analogous Synthesis

ParameterValue
ReactantN-(lower alkyl)-vanillylamine
ReagentHydrogen cyanide
Temperature110–140°C (optimal)
Reaction Time2–6 hours
Yield88–94%
PurificationMinimal (no distillation)

This method achieves high yields and purity by avoiding protective group chemistry, which is often required for phenolic hydroxyl groups in traditional nitrile syntheses . For Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile, similar strategies involving hydroxylated benzylamine precursors and cyanating agents may be applicable, though specific optimizations would be necessary.

ManufacturerPurityPackagingAvailability
MolCore BioPharmatech≥97%BulkGlobal

The compound’s price and minimum order quantities (MOQs) are typically negotiated directly with suppliers, reflecting its niche application in high-value drug development.

Future Perspectives and Research Directions

Further studies could explore:

  • Synthetic Optimization: Developing one-pot reactions or catalytic processes to enhance efficiency.

  • Biological Screening: Evaluating the compound’s bioactivity in neurodegenerative or inflammatory models.

  • Derivatization: Functionalizing the hydroxyl or nitrile groups to generate novel drug candidates.

The integration of computational chemistry and machine learning may accelerate the design of derivatives with tailored pharmacokinetic properties.

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